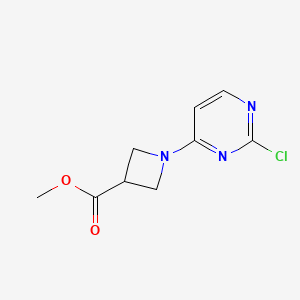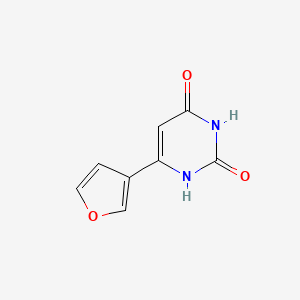
6-(furan-3-yl)pyrimidine-2,4(1H,3H)-dione
Vue d'ensemble
Description
6-(Furan-3-yl)pyrimidine-2,4(1H,3H)-dione (6-FP) is a heterocyclic compound found in a variety of natural and synthetic sources. It is a highly versatile compound that has been used in a variety of scientific and industrial applications. 6-FP is an important starting material for the synthesis of other compounds, and has been studied extensively for its potential therapeutic and pharmacological applications.
Applications De Recherche Scientifique
6-(furan-3-yl)pyrimidine-2,4(1H,3H)-dione has a wide range of potential scientific research applications, including use as a drug candidate, a therapeutic agent, and a tool for investigating biochemical and physiological processes. 6-(furan-3-yl)pyrimidine-2,4(1H,3H)-dione has been studied as a potential anti-cancer agent, as well as for its potential to modulate the immune system and reduce inflammation. In addition, 6-(furan-3-yl)pyrimidine-2,4(1H,3H)-dione has been studied for its potential to inhibit the growth of certain bacteria and fungi, as well as for its potential to act as an antioxidant.
Mécanisme D'action
Target of Action
Similar pyrimidine derivatives have been found to inhibit cdk2, a protein kinase involved in cell cycle regulation .
Mode of Action
Related pyrimidine derivatives have been shown to inhibit cdk2, thereby preventing cell cycle progression and inducing apoptosis .
Biochemical Pathways
Inhibition of cdk2, as seen with similar compounds, would affect the cell cycle, particularly the transition from g1 phase to s phase .
Result of Action
Similar compounds that inhibit cdk2 have been shown to induce apoptosis and inhibit cell proliferation .
Avantages Et Limitations Des Expériences En Laboratoire
The use of 6-(furan-3-yl)pyrimidine-2,4(1H,3H)-dione in laboratory experiments has a number of advantages and limitations. On the one hand, 6-(furan-3-yl)pyrimidine-2,4(1H,3H)-dione is a relatively stable compound and is easy to synthesize, making it an ideal starting material for a variety of experiments. On the other hand, 6-(furan-3-yl)pyrimidine-2,4(1H,3H)-dione is not readily available in large quantities, making it difficult to obtain for large-scale experiments. In addition, the exact mechanism of action of 6-(furan-3-yl)pyrimidine-2,4(1H,3H)-dione is not yet fully understood, making it difficult to predict the effects of 6-(furan-3-yl)pyrimidine-2,4(1H,3H)-dione in certain experiments.
Orientations Futures
Given the potential of 6-(furan-3-yl)pyrimidine-2,4(1H,3H)-dione as a drug candidate, therapeutic agent, and tool for investigating biochemical and physiological processes, there are a number of potential future directions for research. These include further investigation into the mechanism of action of 6-(furan-3-yl)pyrimidine-2,4(1H,3H)-dione, as well as further studies into the potential therapeutic and pharmacological applications of 6-(furan-3-yl)pyrimidine-2,4(1H,3H)-dione. In addition, further studies into the potential of 6-(furan-3-yl)pyrimidine-2,4(1H,3H)-dione as an antioxidant and its ability to inhibit the growth of certain bacteria and fungi could prove beneficial. Finally, further research into the synthesis of 6-(furan-3-yl)pyrimidine-2,4(1H,3H)-dione could lead to more efficient and cost-effective methods for producing the compound in large quantities.
Propriétés
IUPAC Name |
6-(furan-3-yl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-7-3-6(9-8(12)10-7)5-1-2-13-4-5/h1-4H,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNXCJOBNDRDSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=CC(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(furan-3-yl)pyrimidine-2,4(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



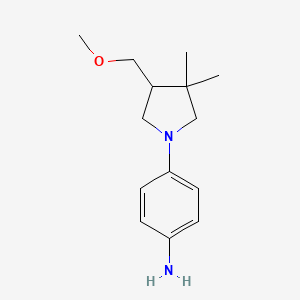


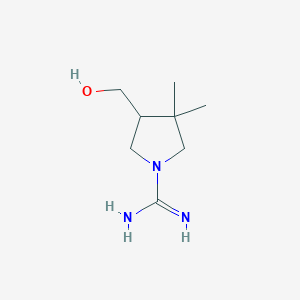
![2-(4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-ol](/img/structure/B1481383.png)
![2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline](/img/structure/B1481384.png)
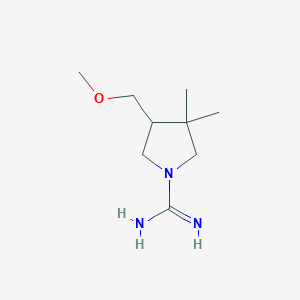
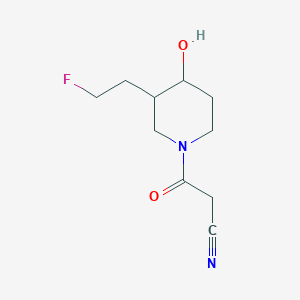
![(2-(3-Aminopropyl)-2-azaspiro[4.5]decan-4-yl)methanol](/img/structure/B1481391.png)

![(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)(pyrrolidin-3-yl)methanone](/img/structure/B1481394.png)


